molecular formula C10H14N2O4 B062624 Diethyl 2-Amino-3,5-pyrroledicarboxylate CAS No. 187724-98-7

Diethyl 2-Amino-3,5-pyrroledicarboxylate

Cat. No.: B062624
CAS No.: 187724-98-7
M. Wt: 226.23 g/mol
InChI Key: YEWDOWIBJZTOCM-UHFFFAOYSA-N
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Description

Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate is a nitrogen-containing heterocyclic compound It is a derivative of pyrrole, a five-membered aromatic ring with one nitrogen atom

Preparation Methods

The synthesis of diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate can be achieved through several methods. One common approach involves the Knorr pyrrole synthesis, which is a ring-forming reaction that synthesizes substituted pyrroles. This method typically involves the reaction of an α-amino ketone with a compound containing an electron-withdrawing group, such as an ester . The reaction proceeds at room temperature with zinc and acetic acid as catalysts .

Chemical Reactions Analysis

Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, ethyl chloroacetate, and dimethylformamide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation with ethyl chloroacetate produces the related N-ethyl carboxylate pyrrole .

Mechanism of Action

The mechanism of action of diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that the compound exerts its effects through interactions with enzymes and receptors involved in various biological processes . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate can be compared with other similar compounds, such as diethyl 1H-pyrrole-2,4-dicarboxylate and diethyl pyrrole-2,5-dicarboxylate . These compounds share a similar pyrrole core structure but differ in the position and nature of substituents. The unique amino group in diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate distinguishes it from its analogs and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-3-15-9(13)6-5-7(12-8(6)11)10(14)16-4-2/h5,12H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWDOWIBJZTOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N1)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611747
Record name Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187724-98-7
Record name Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

At 0-5° C., 56.0 g (0.43 mol) of 2-amidino-acetic acid ethyl ester [for preparation see: Liebigs Ann. Chem., 1561 (1981)] are introduced into 172 ml of DMPU. 56.0 ml (0.45 mol) of bromopyruvic acid ethyl ester are added dropwise thereto within the course of 30 min and the reaction mixture is then heated at 60° C. for 3 hours. The dark-brown reaction solution is poured into 1 liter of ice-water and extracted with 1 liter of ethyl acetate and twice with a 0.5 liter of ethyl acetate each time. The organic phases are washed three times with a 0.5 liter of water and a 0.5 liter of brine, dried (Na2SO4) and concentrated by evaporation. Column chromatography (SiO2, hexane/ethyl acetate [1:1]) and crystallization from diethyl ether/hexane yield the title compound; m.p. 147-149° C.; MS: (M)+ =226.
Quantity
56 g
Type
reactant
Reaction Step One
Name
Quantity
172 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

At 0-5° C., 56.0 g (0.43 mol) of ethyl 2-amidinoacetate [for preparation see: Liebigs Ann. Chem., 1561 (1981)] are initially introduced into 172 ml of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone. 56.0 ml (0.45 mol) of ethyl bromopyruvate are added dropwise in the course of 30 min and the mixture is then warmed to 60° C. for 3 h. The dark-brown reaction solution is poured onto 1 liter of ice water and extracted with 1 liter of ethyl acetate and twice with 0.5 liter of ethyl acetate each time. The organic phases are washed 3 times with 0.5 liter of water and 0.5 liter of brine, dried (Na2SO4) and evaporated. Column chromatography (SiO2, hexane/ethyl acetate [1:1]) and crystallization from diethyl ether-hexane yields 2-amino-3,5-bis(ethoxycarbonyl)-1H-pyrrole; m.p. 147-149° C.; MS: (M)+=226.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
172 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three

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